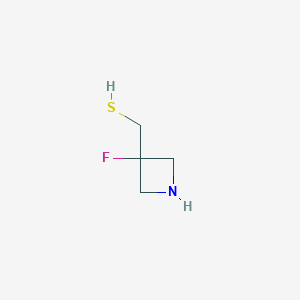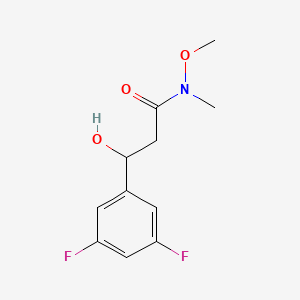
3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that features a difluorophenyl group, a hydroxy group, and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the reaction of 3,5-difluorobenzaldehyde with appropriate reagents to introduce the hydroxy and amide functionalities. One common method involves the use of a Grignard reagent to form the hydroxy group, followed by amide formation through reaction with methoxyamine and methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(3,5-Difluorophenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: Formation of 3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate. The difluorophenyl group can enhance the compound’s binding affinity to its targets due to its electron-withdrawing properties, which can stabilize the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Shares the difluorophenyl group but lacks the hydroxy and amide functionalities.
1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: Contains the difluorophenyl group and is used in similar synthetic applications.
Uniqueness
3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C11H13F2NO3 |
|---|---|
Molekulargewicht |
245.22 g/mol |
IUPAC-Name |
3-(3,5-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13F2NO3/c1-14(17-2)11(16)6-10(15)7-3-8(12)5-9(13)4-7/h3-5,10,15H,6H2,1-2H3 |
InChI-Schlüssel |
PHUKHTWRROSPBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)CC(C1=CC(=CC(=C1)F)F)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





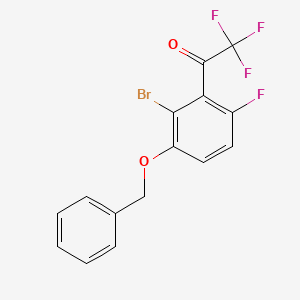

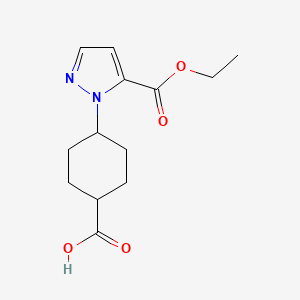
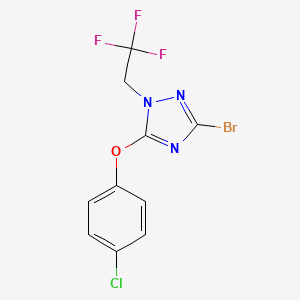
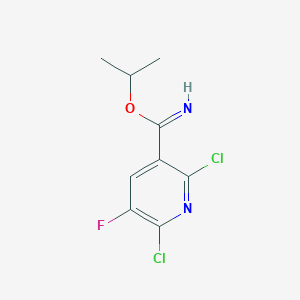
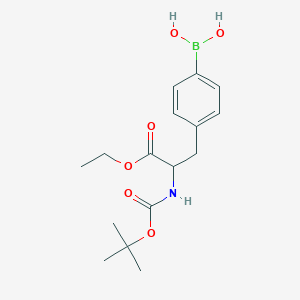

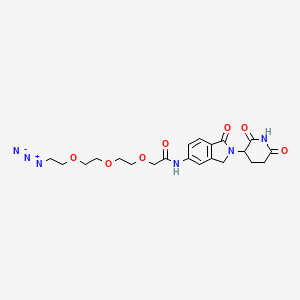
![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)
![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)
